(S)-2-氨基-4-氟-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Amino-4-fluoro-4-methylpentanoic acid is a compound that is structurally related to amino acids with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their biological activities, such as inhibition of nitric oxide synthases (NOS) and interactions with GABA_B-receptor sites .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods and the use of protecting groups. For instance, the synthesis of 2-amino-5-azolylpentanoic acids, which are structurally similar to (S)-2-Amino-4-fluoro-4-methylpentanoic acid, was achieved by treating 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection . Additionally, the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids was performed through crotylboration of N-Boc-l-alaninal, demonstrating the importance of stereochemistry in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of (S)-2-Amino-4-fluoro-4-methylpentanoic acid.

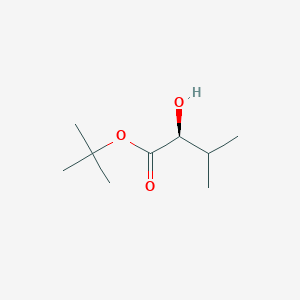

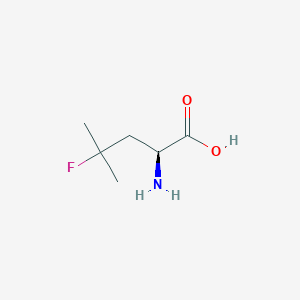

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-4-fluoro-4-methylpentanoic acid would be expected to have a chiral center at the 2-position, similar to the compounds described in the papers. The stereochemistry plays a crucial role in the biological activity of these compounds, as seen in the synthesis of 2-methyl-4-hydroxy-5-aminopentanoic acid stereoisomers, where only one stereoisomer showed affinity for GABA_B-receptor sites . The presence of a fluorine atom in the compound of interest could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to (S)-2-Amino-4-fluoro-4-methylpentanoic acid often include the formation of bonds with azoles and the introduction of substituents at specific positions on the imidazole ring . The fluorine atom in the compound of interest would likely affect its reactivity, potentially making it a useful intermediate in the synthesis of more complex molecules, as seen with the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is a key building block for the calcium antagonist Mibefradil .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Amino-4-fluoro-4-methylpentanoic acid would be influenced by its functional groups and stereochemistry. The presence of an amino group and a fluorine atom would affect its polarity, solubility, and potential for forming hydrogen bonds. The methyl group would contribute to its hydrophobic character. These properties are important when considering the compound's solubility, stability, and suitability for use in various biological assays or as a pharmaceutical agent. The stereochemistry, as shown in the synthesis of 3-amino-2-methylpentanoic acids, is critical for the biological activity of such compounds .

科学研究应用

立体选择性合成

(S)-2-氨基-4-氟-4-甲基戊酸及其衍生物一直是立体选择性合成领域的焦点。例如,Laue等人(2000年)强调了在低温下在LDA存在下进行的对映选择性烷基化过程,以合成具有高对映体过量的(+)-(S)-2-氨基-4-氟丁酸及其衍生物。这种合成涉及复杂的过程,如烷基化、锂/镁交换和逐步去保护,突显了该化合物在立体化学和有机合成中的重要性(Laue等人,2000年)。

生物活性

在生物活性方面,与(S)-2-氨基-4-氟-4-甲基戊酸密切相关的4-氟异亮氨酸表现出显著的抗菌特性。Gershon等人(1978年)详细介绍了其合成,并强调了其对多种真菌和细菌的抑制作用。有趣的是,尽管在特定剂量下它对小鼠体内的伯氏疟原虫没有抑制作用,但在不同浓度下显著抑制了各种真菌和细菌的生长,表明其作为抗菌剂的潜力(Gershon et al., 1978)。

合成技术和衍生物

合成技术

已经探索了(S)-2-氨基-4-氟-4-甲基戊酸衍生物的合成方法。Giordano等人(1999年)关于4-氨基-3-羟基-2-甲基戊酸的立体选择性合成工作揭示了在合成特定氨基酸衍生物时所需的复杂性和精确性,这对于开发某些抗生素药物是至关重要的(Giordano et al., 1999)。

衍生物和同位素

Laue等人(1999年)记录了涉及2-氨基-4-氟戊-4-烯酸的天冬氨酸同位素的探索,突显了该化合物的多功能性及其在药物化学中的潜在应用,特别是在设计新型治疗剂(Laue et al., 1999)。

安全和危害

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

未来方向

This involves considering potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new methods of synthesis.

For a specific compound like “(S)-2-Amino-4-fluoro-4-methylpentanoic acid”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these categories, especially if they are novel or not widely studied.

属性

IUPAC Name |

(2S)-2-amino-4-fluoro-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFWXTAZASDCCA-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473619 |

Source

|

| Record name | 4-fluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-fluoro-4-methylpentanoic acid | |

CAS RN |

857026-04-1 |

Source

|

| Record name | 4-fluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。